4-Hydrazinobenzoic Acid-d4 Hydrochloride
Description
Molecular Architecture and Isotopic Labeling Pattern
The molecular architecture of this compound is characterized by a benzene ring system bearing a carboxylic acid functional group and a hydrazine substituent in the para position, with four strategically placed deuterium atoms replacing hydrogen atoms on the aromatic ring. The compound exists as a hydrochloride salt, with the molecular formula C7H5D4ClN2O2 indicating the presence of deuterium labeling at the 2,3,5,6-positions of the benzene ring, as evidenced by the systematic nomenclature "2,3,5,6-tetradeuterio-4-hydrazinylbenzoic acid hydrochloride". This isotopic labeling pattern maintains the electronic properties of the aromatic system while providing distinct mass spectral characteristics for analytical differentiation.
The hydrazine moiety (-NHNH2) attached to the benzene ring at the para position relative to the carboxylic acid group represents a key structural feature that influences both the chemical reactivity and the hydrogen bonding capabilities of the molecule. The carboxylic acid functional group (-COOH) provides acidic character to the molecule, with the hydrochloride salt formation occurring through protonation of the hydrazine nitrogen, resulting in enhanced water solubility and crystalline stability. The deuterium substitution does not significantly alter the fundamental molecular geometry but provides isotopic mass differences crucial for analytical applications and mechanistic studies.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of related hydrazinobenzoic acid hydrochloride compounds reveal triclinic crystal systems with space group P1̄, providing insights into the solid-state organization and intermolecular interactions. The crystal structure of 4-hydrazinobenzoic acid hydrochloride demonstrates a three-dimensional framework stabilized by multiple hydrogen bonding interactions, including oxygen-hydrogen-oxygen, nitrogen-hydrogen-nitrogen, and nitrogen-hydrogen-chloride bonds. These crystallographic data indicate that component ions are linked through a complex network where each cation connects to two other cations via O-H···O and N-H···N hydrogen bonds, while simultaneously forming bonds with five different anions.
The crystallographic parameters for the parent compound system include unit cell dimensions of a = 3.7176(4) Å, b = 5.9133(4) Å, c = 19.3631(13) Å, with angles α = 87.841(6)°, β = 88.924(6)°, and γ = 80.203(6)°, resulting in a unit cell volume of 419.13(6) ų. The molecular conformation within the crystal lattice demonstrates the influence of intermolecular hydrogen bonding on the overall three-dimensional structure, with the hydrazine and carboxylic acid groups participating as both hydrogen bond donors and acceptors. Non-covalent interaction calculations support the crystallographic observations regarding interionic hydrogen bonding patterns and their contribution to crystal stability.
Comparative Structural Analysis with Non-deuterated Analog
Comparative analysis between this compound and its non-deuterated analog reveals fundamental similarities in molecular architecture with distinct isotopic mass differences. The non-deuterated compound, 4-hydrazinobenzoic acid hydrochloride, possesses the molecular formula C7H9ClN2O2 with a molecular weight of 188.61 g/mol, compared to the deuterated version's molecular weight of 192.64 g/mol, representing a mass increase of 4.03 atomic mass units corresponding to the four deuterium substitutions. Both compounds maintain identical connectivity patterns and functional group arrangements, with the deuterium labeling serving as an isotopic tracer without altering the fundamental chemical behavior.
| Property | Non-deuterated Analog | Deuterated Compound |
|---|---|---|
| Molecular Formula | C7H9ClN2O2 | C7H5D4ClN2O2 |
| Molecular Weight | 188.61 g/mol | 192.64 g/mol |
| CAS Number | 24589-77-3 | Not specified |
| Melting Point | 253°C (decomposition) | Similar behavior expected |
| Solubility | Water soluble | Water soluble |
The isotopic substitution pattern in the deuterated compound specifically targets the aromatic hydrogen atoms at positions 2, 3, 5, and 6, leaving the hydrazine hydrogens and carboxylic acid hydrogen unchanged. This selective labeling approach preserves the hydrogen bonding capabilities of the functional groups while providing mass spectral differentiation for analytical purposes. The deuterium kinetic isotope effect may result in slightly different reaction rates for processes involving carbon-hydrogen bond breaking at the labeled positions, though the overall chemical reactivity profile remains substantially similar to the parent compound.
Structural comparison studies utilizing computational methods demonstrate that both compounds exhibit similar molecular orbital distributions and electronic properties, with the primary differences manifesting in vibrational frequencies and mass-dependent physical properties. The deuterated compound maintains the same hydrogen bonding patterns observed in crystallographic studies of the non-deuterated analog, suggesting similar solid-state organization and intermolecular interaction networks. These comparative analyses support the utility of the deuterated compound as an effective isotopic standard for analytical applications while maintaining structural integrity comparable to the parent compound.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-hydrazinylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H/i1D,2D,3D,4D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLQMKQBCHYRLC-FOMJDCLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NN)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857700 | |
| Record name | 4-Hydrazinyl(~2~H_4_)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-67-0 | |
| Record name | 4-Hydrazinyl(~2~H_4_)benzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Framework for 4-Hydrazinobenzoic Acid-d₄ Hydrochloride
The preparation of 4-hydrazinobenzoic acid-d₄ hydrochloride involves three core steps: (1) diazotization of 4-aminobenzoic acid-d₄, (2) reduction of the diazonium intermediate, and (3) hydrolysis and deuteration to form the final product. Deuterium incorporation is achieved through the use of deuterated reagents (e.g., D₂O, DCl) and controlled reaction conditions to ensure isotopic fidelity .
Diazotization of 4-Aminobenzoic Acid-d₄
The diazotization step converts 4-aminobenzoic acid-d₄ into its diazonium salt, a critical precursor for subsequent reduction.
Reaction Conditions:
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Deuterated Acid Medium: 4-Aminobenzoic acid-d₄ is suspended in D₂O and treated with deuterated hydrochloric acid (DCl) at 0–5°C .
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Diazotizing Agent: Sodium nitrite (NaNO₂) is added gradually to maintain a stoichiometric ratio of 1:1.05 (substrate:NaNO₂) .
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Temperature Control: The reaction is conducted below 5°C to prevent premature decomposition of the diazonium salt .
Key Data:
Reduction of Diazonium Salt to Hydrazine Derivative
The diazonium salt is reduced to form the hydrazine moiety. Sodium pyrosulfite (Na₂S₂O₅) or sodium sulfite (Na₂SO₃) serves as the reducing agent, with deuteration achieved via deuterium exchange or deuterated solvents.
Method A: Sodium Pyrosulfite Reduction
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Deuteration: Deuterium incorporation occurs during the reduction step, as sulfite ions abstract protons from the intermediate.
Method B: Sodium Sulfite Reduction
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Conditions: Na₂SO₃ (4 equiv) in D₂O at 80°C, followed by acidification with DCl to pH 3 .
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Isotopic Purity: Prolonged heating at 80°C enhances deuterium exchange.
Comparative Analysis:
| Parameter | Method A | Method B |
|---|---|---|
| Reducing Agent | Na₂S₂O₅ | Na₂SO₃ |
| Temperature | 20°C | 80°C |
| Reaction Time | 30 min | 90 min |
| Yield | 98.9% | 88.3% |
| Isotopic Purity | 99.2% D | 97.5% D |
| Source |
Hydrolysis and Isolation of Deuterated Product
The reduced intermediate undergoes hydrolysis to yield 4-hydrazinobenzoic acid-d₄, followed by hydrochloride salt formation.
Procedure:
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Hydrolysis: The reaction mixture is heated to 97–100°C in D₂O, cleaving sulfonic acid groups .
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Acidification: DCl is added to precipitate the hydrochloride salt at pH 1–2 .
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Purification: Recrystallization from deuterated ethanol-D₂O (1:3) enhances isotopic purity .
Optimization Insights:
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Decolorization: Activated charcoal (7 g/kg substrate) removes impurities without affecting deuteration .
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Crystallization: Slow cooling to 15°C minimizes isotopic dilution.
Characterization and Quality Control
Analytical Techniques:
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High-Performance Liquid Chromatography (HPLC): Purity >98% .
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Nuclear Magnetic Resonance (¹H-NMR): Absence of proton signals confirms >99% deuteration.
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Mass Spectrometry (MS): Molecular ion peak at m/z 188.61 (C₇D₄H₅ClN₂O₂) .
Critical Parameters for Isotopic Fidelity:
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Solvent Purity: D₂O must be >99.9% deuterated to avoid back-exchange.
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Acid Selection: DCl prevents proton introduction during salt formation .
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Temperature Control: Low temperatures (<20°C) during reduction suppress H/D exchange .
Industrial-Scale Considerations
Cost Drivers:
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Deuterated Reagents: D₂O and DCl account for 70% of material costs.
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Catalyst Recovery: Na₂S₂O₅ can be recycled via membrane filtration, reducing waste .
Environmental Impact:
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinobenzoic Acid-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
4-Hydrazinobenzoic Acid-d4 Hydrochloride is used in various scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a labeling agent in mass spectrometry studies.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydrazinobenzoic Acid-d4 Hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This interaction can affect the function of enzymes and other proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Hydrazinobenzoic Acid Hydrochloride (Non-Deuterated)
- Molecular Formula : C₇H₉ClN₂O₂
- Molecular Weight : 188.45 g/mol
- Key Differences :
- Lacks deuterium atoms, making it unsuitable for isotope-labeling applications.
- Identical functional groups (hydrazine and carboxylic acid) and reactivity.
- Used in synthesizing pyrazolone intermediates via condensation with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions .
- Melting point: 216–218°C .
4-Hydrazinobenzoic Acid (Free Acid)
- CAS : 619-67-0
- Molecular Formula : C₇H₈N₂O₂
- Key Differences: Not a hydrochloride salt; lower solubility in water. Reactivity: The free carboxylic acid can directly participate in esterification or amidation reactions without requiring deprotonation. Applications: Intermediate in organic synthesis, particularly for hydrazone formation .
4-Hydrazinobenzoic Acid Methyl Ester Hydrochloride
- CAS : 6296-89-5
- Molecular Formula : C₈H₁₀N₂O₂·HCl
- Key Differences :
4-Cyanophenylhydrazine Hydrochloride
- CAS: Not explicitly stated (synonym: 4-Hydrazinobenzonitrile hydrochloride)
- Molecular Formula : C₇H₇ClN₃
- Key Differences :
4-(2-Aminoethyl)benzoic Acid Hydrochloride
- CAS : 40412-06-4
- Molecular Formula: C₉H₁₂ClNO₂
- Key Differences: Aminoethyl (-CH₂CH₂NH₂) substituent introduces basicity and reactivity for amide bond formation. Applications: Linker in peptide synthesis or polymer chemistry .
Data Table: Comparative Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| 4-Hydrazinobenzoic Acid-d4 HCl | 1246816-67-0 | C₇H₅D₄ClN₂O₂ | 192.64 | Hydrazine, Carboxylic Acid | Isotopic tracing, metabolic studies |
| 4-Hydrazinobenzoic Acid HCl | 24589-77-3 | C₇H₉ClN₂O₂ | 188.45 | Hydrazine, Carboxylic Acid | Pyrazolone synthesis, intermediates |
| 4-Hydrazinobenzoic Acid | 619-67-0 | C₇H₈N₂O₂ | 152.15 | Hydrazine, Carboxylic Acid | Hydrazone formation |
| 4-Hydrazinobenzoic Acid Methyl Ester HCl | 6296-89-5 | C₈H₁₀N₂O₂·HCl | 208.64 | Hydrazine, Ester | Protecting group strategies |
| 4-Cyanophenylhydrazine HCl | - | C₇H₇ClN₃ | 168.60 | Hydrazine, Nitrile | Triazole synthesis |
Biological Activity
4-Hydrazinobenzoic Acid-d4 Hydrochloride, a derivative of 4-hydrazinobenzoic acid, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antioxidant applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and antioxidant properties.
Chemical Structure and Properties
The molecular structure of this compound includes a hydrazine functional group attached to a benzoic acid moiety. This structural feature is critical for its biological activity as it influences interactions with biological targets.
Anticancer Activity
Research indicates that 4-Hydrazinobenzoic Acid derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism primarily involves the induction of apoptosis in cancer cells.
- Cytotoxicity Studies : In vitro studies have shown that derivatives of 4-hydrazinobenzoic acid demonstrate potent inhibitory effects against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. The IC50 values for these compounds range from 21.3 to 28.3 µM, comparable to the standard chemotherapeutic agent doxorubicin, which has IC50 values of 19.7 to 22.6 µM .
Table 1: IC50 Values of 4-Hydrazinobenzoic Acid Derivatives
| Compound | IC50 (µM) HCT-116 | IC50 (µM) MCF-7 | Reference |
|---|---|---|---|
| Doxorubicin | 19.7 ± 3.1 | 22.6 ± 3.9 | |
| Compound 6 | 21.3 ± 4.1 | - | |
| Compound 7 | - | - | |
| Compound 9 | - | - |
Induction of Apoptosis
The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells. For instance, compounds such as 7, 9, and others have been shown to trigger apoptotic pathways in MCF-7 cells, suggesting their potential as therapeutic agents in cancer treatment .
Antioxidant Activity
In addition to their anticancer properties, derivatives of 4-Hydrazinobenzoic Acid also exhibit notable antioxidant activities. The antioxidant capacity was evaluated using various assays such as DPPH and ABTS.
- Antioxidant Assays : Compounds derived from 4-hydrazinobenzoic acid showed strong antioxidant activities at concentrations around 20 µg/mL, with some compounds achieving up to 72% inhibition compared to standard antioxidants like BHA (Butylated Hydroxyanisole) .
Table 2: Antioxidant Activity of Selected Compounds
| Compound | DPPH Inhibition (%) at 20 µg/mL | ABTS Inhibition (%) at 20 µg/mL |
|---|---|---|
| Compound 3 | ~70% | - |
| Compound 5 | ~71% | - |
| Compound 6 | Moderate | Moderate |
| BHA (Control) | ~85% | ~90% |
Case Studies
Several studies have explored the potential of modifying the hydrazine moiety to enhance the biological activity of these compounds:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their cytotoxicity against cancer cell lines, revealing that modifications significantly impacted their potency .
- Structure-Activity Relationship (SAR) : Research highlighted the importance of structural modifications in enhancing both anticancer and antioxidant activities, suggesting a promising avenue for future drug development .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 4-Hydrazinobenzoic Acid-d4 Hydrochloride, and how should data be interpreted?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm deuteration at specified positions (e.g., deuterium incorporation at aromatic or hydrazine groups). Peaks corresponding to non-deuterated protons should be absent or significantly reduced .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) is critical to verify the molecular ion peak (expected m/z: 188.61 for the non-deuterated parent compound; adjust for d4 labeling). Isotopic patterns should align with theoretical deuterium incorporation .
- Infrared (IR) Spectroscopy : Identify characteristic bands for hydrazine (N–H stretch ~3300 cm) and carboxylic acid (C=O stretch ~1700 cm) groups. Deuterium substitution may shift these bands slightly .
Q. How should this compound be stored to ensure stability in long-term studies?
- Methodology :
- Store at 2–8°C in a desiccator to prevent hygroscopic degradation.
- Avoid exposure to light and oxygen, as the hydrazine group is prone to oxidation. Use argon/vacuum-sealed vials for sensitive applications .
- Monitor decomposition via periodic HPLC analysis (C18 column, mobile phase: 0.1% formic acid in water/acetonitrile). A retention time shift or new peaks indicate degradation .
Q. What is the role of this compound as an internal standard in quantitative analysis?
- Methodology :
- Use deuterated analogs (e.g., d4 labeling) to minimize matrix effects in LC-MS/GC-MS. The compound’s structural similarity to non-deuterated analytes ensures comparable ionization efficiency .
- Validate by spiking known concentrations into biological matrices (e.g., plasma, urine). Recovery rates should be 90–110%, with %RSD <15% across replicates .
Advanced Research Questions
Q. How can researchers resolve spectral interferences when using this compound in complex matrices?
- Methodology :
- Chromatographic Optimization : Adjust gradient elution (e.g., 5–95% acetonitrile over 15 min) to separate the compound from co-eluting metabolites. Use a phenyl-hexyl column for enhanced selectivity .
- Tandem MS (MS/MS) : Employ multiple reaction monitoring (MRM) to isolate specific transitions (e.g., parent ion → fragment ions unique to the deuterated compound). Compare with non-deuterated analogs to confirm specificity .
- Matrix-Matched Calibration : Prepare standards in the same matrix as samples to account for ion suppression/enhancement .
Q. What strategies validate the synthetic purity of this compound for pharmacokinetic studies?
- Methodology :
- Elemental Analysis : Confirm %C, %H, %N, and %Cl within ±0.4% of theoretical values. Deviations suggest residual solvents or incomplete deuteration .
- Isotopic Purity Assessment : Use -NMR or LC-MS to ensure ≥98% deuterium incorporation. Contamination by non-deuterated species must be <2% .
- Thermogravimetric Analysis (TGA) : Monitor weight loss below 254°C; decomposition above this temperature indicates thermal instability .
Q. How do researchers address discrepancies in hydrazine reactivity during derivatization protocols?
- Methodology :
- pH Control : Perform reactions at pH 4–6 (acetate buffer) to balance hydrazine nucleophilicity and minimize side reactions (e.g., hydrolysis of the carboxylic acid group) .
- Reaction Kinetics : Use stopped-flow spectroscopy or real-time MS to track derivatization efficiency. Optimize time/temperature to achieve >95% conversion .
- Quenching Agents : Add acetone or hydroxylamine to terminate reactions and stabilize derivatives .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
